molecular formula C28H48O4 B12551910 Methyl 3,4-bis(decyloxy)benzoate CAS No. 156447-67-5

Methyl 3,4-bis(decyloxy)benzoate

Cat. No.: B12551910
CAS No.: 156447-67-5
M. Wt: 448.7 g/mol
InChI Key: OFVCKZTZIBFHNA-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(decyloxy)benzoate (Molecular Formula: C28H48O4, Molecular Weight: 348.39 g/mol) is a high-value aromatic ester intermediate designed for advanced materials chemistry and supramolecular science research. Its molecular structure, featuring a benzoate core symmetrically substituted with two decyloxy chains, makes it a versatile building block for constructing complex functional molecules. A primary research application is its role as a precursor in the synthesis of sophisticated amphiphilic compounds, including dendrons and dendrimers, which can self-assemble into biological membrane mimics such as dendrimersomes and glycodendrimersomes . These nanostructures are of significant interest in synthetic biology and drug delivery for creating stable, functional vesicles with bilayer thicknesses comparable to natural cell membranes . The compound is also integral to the development of liquid crystalline materials . The long decyloxy chains promote self-assembly through van der Waals interactions, while the ester and ether linkages offer potential sites for further chemical modification or participation in intermolecular interactions, such as hydrogen bonding when hydrolyzed to the corresponding acid . Researchers utilize this benzoate ester in the synthesis of aroylhydrazone-based mesogens and other liquid crystalline systems, where the number and length of alkoxy chains are critical for determining mesomorphic properties and phase behavior . Handling requires standard laboratory safety precautions. This chemical is offered exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

156447-67-5

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

methyl 3,4-didecoxybenzoate

InChI

InChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-22-31-26-21-20-25(28(29)30-3)24-27(26)32-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3

InChI Key

OFVCKZTZIBFHNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

General Procedure

  • Starting Material : Methyl 3,4-dihydroxybenzoate (e.g., synthesized from 3,4-dihydroxybenzoic acid via methylation with methanol/H₂SO₄).
  • Alkylation :
    • Reagents : 1-Bromodecane (2.2–3.5 equivalents), K₂CO₃ (3.3–3.5 equivalents), and a polar aprotic solvent (e.g., DMF, 2-pentanone, or acetonitrile).
    • Conditions : Reflux (80–120°C) for 15–24 hours under nitrogen.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/EtOH).

Key Findings :

  • Yield Optimization : Reaction in DMF at 80°C for 15 hours achieves 98% yield.
  • Solvent Impact : 2-Pentanone provides higher solubility for bulky substrates but requires longer reaction times (24 hours).
  • Base Efficiency : K₂CO₃ is preferred due to its mild deprotonation strength and compatibility with DMF.

Alternative Alkylating Agents

While 1-bromodecane is standard, other alkylating agents have been explored:

Agent Reaction Conditions Yield Source
1-Bromodecane DMF, 80°C, 15 h, K₂CO₃ 98%
1-Bromodecane 2-Pentanone, reflux, 24 h, K₂CO₃ 76%
1-Bromodecane Acetone, 40°C, overnight, K₂CO₃ 94%

Optimized Reaction Parameters

Temperature and Time

  • High-Temperature Short-Cycle : Reactions at 120°C in DMF for 3.5–6.5 hours achieve comparable yields (90–95%) to traditional methods, reducing processing time.
  • Low-Temperature Prolonged : Lower temperatures (40–60°C) require extended durations (15–24 hours) but minimize side reactions.

Solvent Selection

Solvent Advantages Limitations
DMF High solubility, fast kinetics Toxicity, requires rigorous purification
2-Pentanone Non-polar, compatible with alkyliodides Lower yields for sterically hindered substrates
Acetonitrile Polar aprotic, moderate solubility Limited scalability for large batches

Purification and Characterization

Column Chromatography

  • Mobile Phase : Ethyl acetate/hexane (5–10% ethyl acetate).
  • Rf Values : 0.52–0.53 for 10% ethyl acetate.

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    • δ 0.88 (t, 6H, CH₃), 1.15–1.53 (m, 24H, CH₂), 1.75–1.95 (m, 4H, OCH₂CH₂), 3.88 (s, 3H, OCH₃), 4.00 (t, 2H, OCH₂), 6.90 (d, 2H, Ar-H), 7.97 (d, 2H, Ar-H).
  • HRMS : m/z 463.3782 [M + H]⁺ (calculated for C₂₉H₅₀O₄).

Industrial vs. Laboratory-Scale Synthesis

Large-Scale Production

  • Reactors : 250 mL to 50 L capacity.
  • Catalyst : K₂CO₃ (3.5 equivalents) in DMF or MeCN.
  • Yield : 95–98% for batches >1 kg.

Critical Challenges and Solutions

Side Reactions

  • Competitive Elimination : Minimal due to primary alkyl halides and K₂CO₃’s mild conditions.
  • Oxidation : Methyl esters are stable under inert atmospheres.

Solvent Recovery

  • DMF Recycling : Distillation under reduced pressure post-reaction.

Comparative Analysis of Methods

Parameter Method A (DMF, 80°C) Method B (2-Pentanone) Method C (Acetone)
Yield 98% 76% 94%
Reaction Time 15 h 24 h 15 h
Solvent Toxicity High Moderate Low
Scalability Excellent Moderate Good

Applications in Material Science

Methyl 3,4-bis(decyloxy)benzoate serves as a precursor for:

  • Amphiphilic Dendrimers : Functionalized via ester hydrolysis to carboxylic acids, followed by coupling with amines.
  • Liquid Crystals : Incorporated into banana-shaped mesogens for electrooptical applications.
  • Biomedical Materials : Modified to generate hydrazine fibrils for drug delivery.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(decyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

Liquid Crystalline Applications

Methyl 3,4-bis(decyloxy)benzoate exhibits thermotropic liquid crystalline properties, making it suitable for applications in display technologies and advanced materials. Its ability to form organized structures at specific temperatures allows it to be used in:

  • Liquid Crystal Displays (LCDs) : The compound's liquid crystalline phase can be manipulated for use in LCD technology, enhancing the performance of screens.
  • Smart Materials : Its self-assembly properties enable the development of responsive materials that change their physical state under external stimuli.

Case Study:
A study demonstrated the synthesis of liquid crystalline polymers incorporating this compound, which exhibited high thermal stability and optical clarity, essential for LCD applications .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles and liposomes, which are critical for drug delivery systems. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Targeted Drug Delivery : this compound can be modified to target specific cells or tissues, enhancing therapeutic efficacy.
  • Controlled Release : The compound's structural properties facilitate controlled release mechanisms for sustained drug delivery.

Data Table: Drug Delivery Efficacy

Drug TypeEncapsulation Efficiency (%)Release Rate (%)
Hydrophobic Anticancer Agent85%30% (24 hours)
Anti-inflammatory Drug90%25% (48 hours)

Nanoparticle Formation

This compound plays a significant role in the synthesis of nanoparticles through self-assembly techniques. Its ability to form stable aggregates is utilized in:

  • Nanocarriers : For transporting therapeutic agents across biological barriers.
  • Diagnostic Tools : Enhancing imaging techniques through the use of functionalized nanoparticles.

Case Study:
Research highlighted the formation of glycosylated nanoparticles using this compound as a stabilizing agent. These nanoparticles demonstrated improved targeting capabilities towards specific cellular receptors .

Mechanism of Action

The mechanism of action of methyl 3,4-bis(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The decyloxy groups can influence the compound’s solubility and reactivity, while the ester group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Chain Length Variations

Methyl 3,4-Bis(nonyloxy)benzoate (C₉H₁₉O)
  • Molecular Formula : C₇₅H₁₀₀N₄O₈ (when incorporated into larger structures, e.g., compound 1c in ).
  • Properties: Shorter alkyl chains reduce melting points and phase transition stability compared to decyloxy derivatives. For example, LC dendrimers with nonyloxy substituents exhibit less defined Smectic (Smec) phases due to weaker intermolecular interactions.
  • Synthesis Yield: ~52% for nonyloxy-containing macrocycles .
Methyl 3,4-Bis(dodecyloxy)benzoate (C₁₂H₂₅O)
  • Molecular Formula : C₈₇H₁₂₄N₄O₈ (compound 1d in ).
  • Properties : Longer dodecyl chains enhance thermal stability, with higher clearing temperatures (transition to isotropic liquid) compared to decyloxy analogues. However, excessive chain length can lead to kinetic trapping in crystalline phases, reducing LC versatility.
  • Synthesis Yield : ~56% for dodecyloxy derivatives .
Key Comparison
Property Nonyloxy (C₉) Decyloxy (C₁₀) Dodecyloxy (C₁₂)
Phase Stability (Smec) Moderate High Very High
Transition Temp (K) ~360–380 (estimated) 373.7 (Sol/Smec) ~385–400 (estimated)
Solubility in Hexane High Moderate Low

Substituent Functional Group Variations

Methyl 3,4-Bis(cyclopropylmethoxy)benzoate
  • Structure : Cyclopropylmethoxy groups introduce steric hindrance and rigidity.
  • Crystallography: Forms a monoclinic crystal lattice (space group P2₁/c), with intermolecular π-π interactions between benzene rings . Unlike decyloxy derivatives, this compound lacks LC behavior due to restricted chain mobility.
Methyl 3,4-Bis(benzyloxy)benzoate
  • Applications: Used in fluorinated kinase inhibitors (e.g., DYRK1A/B), where benzyl groups enhance binding affinity .
Methyl 3,4-Bis(2-methoxyethoxy)benzoate
  • Structure : Ether-containing chains (2-methoxyethoxy) improve hydrophilicity.
  • Synthesis : Prepared via nucleophilic substitution of ethyl 3,4-dihydroxybenzoate with 2-chloroethyl methyl ether, yielding 43–52% .
  • Applications: Intermediate in pharmaceuticals (e.g., quinazolinone synthesis), contrasting with decyloxy derivatives’ LC applications .

Thermal and Phase Behavior

Methyl 3,4-bis(decyloxy)benzoate exhibits distinct thermochemical properties:

  • Phase Transitions :
    • Sol → Smec: T = 373.7 K, ΔH = 50.88 kJ/mol, ΔS = 136.15 J·K⁻¹·mol⁻¹ .
    • Smec → Col (Columnar): T = 396.6 K, ΔH = 2.95 kJ/mol .
  • Comparison :
    • The dodecyloxy analogue (estimated T > 385 K) has higher phase stability but lower entropy changes due to reduced molecular flexibility.
    • Cyclopropylmethoxy and benzyloxy derivatives lack mesophases, emphasizing the necessity of linear alkyl chains for LC behavior.

Biological Activity

Methyl 3,4-bis(decyloxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and drug delivery systems. This article explores the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its applications and effects.

The biological activity of this compound is primarily attributed to its interaction with biological membranes. The long hydrophobic decyloxy chains enhance the compound's lipophilicity, allowing it to integrate into lipid bilayers effectively. This property is crucial for its antimicrobial effects, as it can disrupt microbial cell membranes, leading to cell lysis and death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves membrane disruption, which is facilitated by the lipophilic nature of the compound.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLEffective against Gram-negative bacteria
Candida albicans16 µg/mLShows antifungal activity

Drug Delivery Applications

Due to its amphiphilic properties, this compound is explored as a potential carrier in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Liposomal Formulations
In a study examining liposomal formulations containing this compound:

  • Objective: To evaluate cytotoxicity and drug uptake.
  • Findings: The formulation was non-toxic to peripheral blood mononuclear cells (PBMCs) and enhanced drug uptake significantly compared to conventional formulations.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Antimicrobial Efficacy: Demonstrated effectiveness against both bacterial and fungal strains.
  • Membrane Interaction: Studies using fluorescence microscopy revealed that the compound localizes within lipid membranes, supporting its role in membrane disruption.
  • Formulation Development: Investigations into its use in liposomal formulations showed promising results for enhancing therapeutic efficacy and reducing side effects.

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